molecular formula C26H22BrN3O B6086375 2-(3-bromophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline

2-(3-bromophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline

Cat. No. B6086375
M. Wt: 472.4 g/mol
InChI Key: PZKOYMOFLYKZDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-bromophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline, also known as BPIQ, is a synthetic compound that has been extensively researched for its potential applications in medicinal chemistry. BPIQ belongs to the class of quinoline derivatives and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline involves the inhibition of DNA synthesis and cell division in cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells through the activation of various signaling pathways.
Biochemical and Physiological Effects:
2-(3-bromophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline has been shown to exhibit potent anti-inflammatory and antioxidant properties. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of antioxidant enzymes in various in vitro and in vivo studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3-bromophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline in lab experiments is its high potency and selectivity towards cancer cells. It has also been shown to exhibit low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using 2-(3-bromophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 2-(3-bromophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline. One potential application is its use in combination therapy with other anticancer drugs to enhance their efficacy. Another potential direction is the development of novel formulations that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(3-bromophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline and its potential applications in other scientific fields.

Synthesis Methods

2-(3-bromophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline can be synthesized by the reaction of 3-bromoaniline with 4-phenylpiperazine followed by the reaction with 2-carbomethoxy-4-chloroquinoline. The reaction takes place in the presence of a base and a solvent, which can be either ethanol or dimethylformamide.

Scientific Research Applications

2-(3-bromophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit potent activity against various types of cancer cells, including breast, lung, and colon cancer cells.

properties

IUPAC Name

[2-(3-bromophenyl)quinolin-4-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22BrN3O/c27-20-8-6-7-19(17-20)25-18-23(22-11-4-5-12-24(22)28-25)26(31)30-15-13-29(14-16-30)21-9-2-1-3-10-21/h1-12,17-18H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKOYMOFLYKZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3-Bromophenyl)quinolin-4-yl](4-phenylpiperazin-1-yl)methanone

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